4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 851095-25-5

4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-2817114
CAS Number: 851095-25-5
Molecular Formula: C15H11N3O4
Molecular Weight: 297.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) []

Compound Description: This compound is a naphtho-furan derivative investigated for its antimicrobial activity. It exhibited good antibacterial and antifungal properties. []

2. N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i) []

Compound Description: This series of compounds was developed as alkaline phosphatase inhibitors. Notably, compound 6i demonstrated potent inhibition with an IC50 value of 0.420 μM. []

3. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

Compound Description: This compound possesses a unique crystalline modification that enhances its thermodynamic stability, making it advantageous for formulating stable suspensions. []

4. N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide []

Compound Description: This compound acts as a ligand in the formation of a zinc(II) complex, which has been structurally characterized. []

5. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

Compound Description: This compound emerged as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, critical for T-cell function. It exhibited a remarkable pharmacokinetic profile and demonstrated efficacy in in vivo rheumatoid arthritis models. []

6. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) [, ]

Compound Description: VNI is a potent inhibitor of protozoan sterol 14α-demethylase (CYP51) and has shown efficacy in curing Chagas disease. [, ]

7. (R)-N-(1-(3,4'-Difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV) [, ]

Compound Description: VFV, a derivative of VNI, demonstrates a broader antiprotozoan action, potent efficacy against Chagas disease and visceral leishmaniasis, and favorable pharmacological properties. []

8. 2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate []

Compound Description: This compound class represents a series of newly synthesized 1,3,4-oxadiazole derivatives. []

9. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

Compound Description: This compound belongs to a group of novel hybrid ring systems designed for their potential antibacterial properties. It exhibited significant antibacterial activities in screening assays. []

10. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

Compound Description: This compound has been structurally characterized and its crystal structure analyzed. []

11. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides []

Compound Description: This series of compounds was synthesized and investigated for their anti-inflammatory and anticancer properties. []

12. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate []

Compound Description: The structure of this compound has been determined through X-ray crystallography, providing insights into its spatial arrangement. []

13. N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide []

Compound Description: This compound's crystal structure has been elucidated, revealing details about its molecular geometry. []

14. 5-Aryl-1,3,4-oxadiazol-2-amines []

Compound Description: This class of compounds, including derivatives decorated with a dodecyl chain, were studied for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, enzymes relevant to Alzheimer’s disease and myasthenia gravis. []

15. 3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives []

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities. []

16. 4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p) []

Compound Description: Compounds 4i and 4p were identified as potent nematocidal agents against Bursaphelenchus xylophilus, exhibiting superior efficacy compared to the commercial nematicide Tioxazafen. []

17. 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: This compound was synthesized and characterized as part of a research effort exploring new chemical entities. []

18. N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide [, ]

Compound Description: This compound, incorporating a 1,3,4-oxadiazole ring, was evaluated for its antibacterial and antifungal properties. [, ]

19. N-(1-((Dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide [, ]

Compound Description: This series of compounds was synthesized and characterized for their potential biological activities, including antibacterial and antifungal effects. [, ]

20. 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives []

Compound Description: This series of N-substituted propanamide derivatives, featuring a 1,3,4-oxadiazole ring, was synthesized and evaluated as potential drug candidates for Alzheimer’s disease. []

21. 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles []

Compound Description: This series of compounds, containing a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring, were synthesized and characterized. []

22. (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) Semicarbazides and Derivatives [, ]

Compound Description: This series of compounds, incorporating a thiazole ring, was synthesized and investigated for their antimicrobial properties. [, ]

23. N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide []

Compound Description: This compound was synthesized and characterized using spectroscopic methods. []

24. N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide (a3), 5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (b3), 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxy)acetyl]pyrazole (a6) and 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(2’-naphthyloxy)acetyl]pyrazole (b6) []

Compound Description: These compounds were part of a study evaluating the computational and pharmacological potential of heterocyclic compounds. Compounds a3 and b3 contain the 1,3,4-oxadiazole ring, while compounds a6 and b6 feature a pyrazole ring. []

25. 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide []

Compound Description: This complex compound, containing both a 1,3,4-oxadiazole and a pyrazole ring, was synthesized and characterized. []

26. N-(4-oxo-2-undecylthiazolidin-3-yl)isonicotinamide (3e) and N-acetyl-4-(5-undecyl-1,3,4-oxadiazol-2-yl)pyridine (4e) []

Compound Description: Compounds 3e and 4e, containing a thiazolidinone and a 1,3,4-oxadiazole ring respectively, were synthesized and found to possess potent anti-mycobacterial activity. Notably, they showed greater potency than isoniazid against specific Mycobacterium strains. []

27. 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides, 5-(1H-indol-3-yl)methyl-4-(substituted aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, 5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-oxadiazol-2-amines, and 5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines []

Compound Description: These series of compounds, some incorporating 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, were synthesized and evaluated for their anticonvulsant activity and toxicity. []

28. Bis-1,3,4-oxadiazole, Bis-1,3,4-thiadiazole, and Bis-1,2,4-triazole Derivatives []

Compound Description: This study focused on the synthesis and antimicrobial evaluation of a range of bis-heterocyclic compounds, including those with two 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole rings. []

29. N-{4-[4-acetyl-5-(4-substitutedphenyl)-4,5-dihydro-[1,3,4]oxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamides []

Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized using a green chemistry approach. []

30. N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine []

Compound Description: These compounds, a 1,3,4-oxadiazole and a 1,3,4-thiadiazole derivative, were synthesized and characterized. []

31. (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives []

Compound Description: This research involved the synthesis of various (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives, exploring different heterocyclic systems. []

32. 4-[4-acetyl-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzeneamine (A-204197) []

Compound Description: A-204197 is a novel oxadiazoline derivative exhibiting antiproliferative activity against tumor cell lines, including those resistant to known microtubule inhibitors. []

33. Posaconazole (PCZ) []

Compound Description: Posaconazole is a clinically approved antifungal drug that was found to inhibit human cytomegalovirus (HCMV) replication by targeting human cytochrome P450 51 (hCYP51). []

34. (4-((5-(2-Substitutedphenylamino)-1,3,4-oxadiazol-2-yl)methoxy)-3-substitutedphenyl)(phenyl)methanones (5a-5j) []

Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria. []

35. Naphtho[2,1-b]furyl-2-carboxyhydrazide derivatives []

Compound Description: This study involved the synthesis and pharmacological evaluation of various naphtho[2,1-b]furyl-2-carboxyhydrazide derivatives, including pyrazole, oxadiazole, and coumarin-containing compounds. []

36. 1-Substituted naphtho[2,1-b]furan-2-carbohydrazide derivatives []

Compound Description: This study describes the synthesis and biological evaluation of 1-substituted naphtho[2,1-b]furan-2-carbohydrazide derivatives, focusing on their potential as anticancer agents. []

37. 2-(1-((4-Acetyl-5-methyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(p-tolyl)thiazolidin-4-one []

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring, was synthesized and characterized. []

38. Ethyl-2-(4-(3-(4-substitutedphenyl)-4-oxothiazolidin-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate Derivatives and 2-(1-((4-Acetyl-5-(4-substitutedphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-3-(4-substitutedphenyl)thiazolidin-4-one Derivatives []

Compound Description: This study focuses on synthesizing and evaluating a series of pyrazolone Schiff bases containing either thiazolidinone or 1,3,4-oxadiazole rings for their biological activities. []

Properties

CAS Number

851095-25-5

Product Name

4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C15H11N3O4

Molecular Weight

297.27

InChI

InChI=1S/C15H11N3O4/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,1H3,(H,16,18,20)

InChI Key

CXQQEUIHUIWSMK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.